molecular formula C12H26Cl2O4S3-4 B14483473 Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride CAS No. 64036-79-9

Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride

Cat. No.: B14483473
CAS No.: 64036-79-9
M. Wt: 401.4 g/mol
InChI Key: FKVBYBBEKXUJGH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride) is an organosulfur compound with significant applications in various fields. This compound is known for its unique chemical properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride) can be synthesized through the reaction of 2-chloroethanol with sodium sulfide. This reaction produces thiodiglycol, which is a precursor to the sulfonium compound . The reaction conditions typically involve a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound) involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can modify the activity of these targets through covalent bonding or reversible interactions, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfonium, (thiodiethylene)bis(bis(2-hydroxyethyl)-, dichloride) is unique due to its specific chemical structure, which imparts distinct reactivity and functional properties. This uniqueness makes it valuable for specialized applications that other similar compounds may not be suitable for.

Properties

CAS No.

64036-79-9

Molecular Formula

C12H26Cl2O4S3-4

Molecular Weight

401.4 g/mol

IUPAC Name

2-[2-hydroxyethyl-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethyl]-(2-oxidoethyl)-λ4-sulfanyl]ethanolate;dichloride

InChI

InChI=1S/C12H26O4S3.2ClH/c13-1-5-17-6-7-18-8-12-19(9-2-14,10-3-15)11-4-16;;/h13-14H,1-12H2;2*1H/q-2;;/p-2

InChI Key

FKVBYBBEKXUJGH-UHFFFAOYSA-L

Canonical SMILES

C(CSCCSCCS(CCO)(CC[O-])CC[O-])O.[Cl-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.